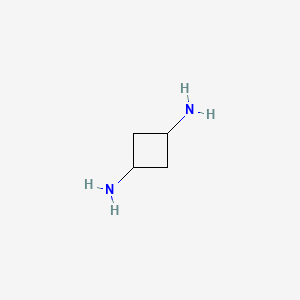

Cyclobutane-1,3-diamine

Description

BenchChem offers high-quality Cyclobutane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSVYARXBFEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621636 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-66-5 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-1,3-Diaminocyclobutane

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate restriction of molecular conformation has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. Among the repertoire of rigid molecular frameworks, the cyclobutane ring holds a unique position. Its puckered three-dimensional structure provides a spatially well-defined scaffold that can orient pharmacophoric elements in precise vectors, facilitating optimal interactions with biological targets.[1][2] Specifically, cis- and trans-1,3-diaminocyclobutane represent a class of sterically constrained diamine building blocks that are increasingly sought after in drug discovery programs.[1][2][3] Their incorporation into drug candidates can lead to improved metabolic stability and a reduction in off-target effects by pre-organizing the molecule into a bioactive conformation. This guide provides a comprehensive overview of the synthetic routes to access both the cis and trans isomers of 1,3-diaminocyclobutane, with a focus on practical, scalable methodologies suitable for medicinal chemistry applications.

Strategic Overview: A Common Intermediate Approach

The stereoselective synthesis of cis- and trans-1,3-diaminocyclobutane is most efficiently achieved through a divergent strategy commencing from a common precursor, cyclobutane-1,3-dicarboxylic acid. The stereochemical integrity of the final diamine products is established at the dicarboxylic acid stage, necessitating a robust method for the synthesis and separation of the cis and trans diacid isomers. Subsequent conversion of the carboxylic acid functionalities to amino groups, typically via a Curtius rearrangement, affords the desired diamines.[4][5][6] This approach allows for the preparation of multigram quantities of both isomers from a single synthetic sequence.[1][2]

Figure 1: General synthetic strategy for cis- and trans-1,3-diaminocyclobutane.

Synthesis of the Key Intermediate: cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

The cornerstone of this synthetic approach is the preparation of a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid. A classical and scalable method involves the alkylation of a malonic ester with a suitable C1 synthon, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Cyclobutane-1,3-dicarboxylic Acid

This protocol is adapted from the work of Radchenko et al. and is suitable for multigram scale synthesis.[1][2]

Step 1: Synthesis of Tetraethyl 1,1,3,3-propanetetracarboxylate

-

To a solution of diethyl malonate (2.0 equiv.) in a suitable solvent such as ethanol, add sodium ethoxide (2.0 equiv.) at room temperature.

-

Add paraformaldehyde (1.0 equiv.) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Neutralize the reaction with hydrochloric acid and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraethyl 1,1,3,3-propanetetracarboxylate.

Step 2: Synthesis of Diethyl 1,3-cyclobutanedicarboxylate

-

Prepare a solution of sodium ethoxide (2.2 equiv.) in ethanol.

-

Add a solution of tetraethyl 1,1,3,3-propanetetracarboxylate (1.0 equiv.) and dibromomethane (1.1 equiv.) in ethanol to the sodium ethoxide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 4 hours.

-

Cool the reaction mixture, neutralize with hydrochloric acid, and remove the ethanol under reduced pressure.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 1,3-cyclobutanedicarboxylate as a mixture of cis and trans isomers.

Step 3: Hydrolysis to cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

-

To the crude diethyl 1,3-cyclobutanedicarboxylate, add a solution of sodium hydroxide (4.0 equiv.) in a mixture of water and ethanol.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of 1.

-

The dicarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid.

Separation of the Dicarboxylic Acid Isomers

The separation of the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid is a critical step and can be achieved by fractional crystallization, exploiting the difference in solubility of the two isomers in a suitable solvent system.

Experimental Protocol: Isomer Separation

-

Dissolve the mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid in a minimal amount of boiling water.

-

Allow the solution to cool slowly to room temperature. The less soluble trans isomer will crystallize out first.

-

Collect the crystals of trans-cyclobutane-1,3-dicarboxylic acid by filtration.

-

Concentrate the mother liquor to approximately half its volume and cool to induce the crystallization of the more soluble cis isomer.

-

Recrystallize both isomers from water to achieve high purity. The purity of each isomer should be confirmed by melting point analysis and NMR spectroscopy.

Stereoselective Conversion to cis- and trans-1,3-Diaminocyclobutane

With the pure cis and trans dicarboxylic acids in hand, the next stage involves the conversion of the carboxylic acid groups to primary amines. The Curtius rearrangement is a reliable and high-yielding method for this transformation, proceeding with retention of configuration.[4][5][6] For applications in drug discovery, it is often advantageous to generate mono-Boc-protected diamines directly, which can be achieved by performing the Curtius rearrangement in the presence of tert-butanol.[1][2]

Figure 2: Stereospecific conversion of dicarboxylic acids to diamines via Curtius rearrangement.

Experimental Protocol: Synthesis of trans- and cis-mono-Boc-1,3-diaminocyclobutane

The following protocol is applicable to both the cis and trans isomers of the dicarboxylic acid.

Step 1: Formation of the Diacyl Chloride

-

Suspend the respective dicarboxylic acid isomer (1.0 equiv.) in thionyl chloride (5.0 equiv.).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride, which is used in the next step without further purification.

Step 2: Formation of the Diacyl Azide

-

Dissolve the crude diacyl chloride in anhydrous acetone.

-

Cool the solution to 0 °C and add a solution of sodium azide (2.5 equiv.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Pour the reaction mixture into ice-water and extract the product with a cold organic solvent (e.g., toluene).

-

Wash the organic layer with cold saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

Step 3: Curtius Rearrangement and Boc Protection

-

Heat the toluene solution of the diacyl azide to 80 °C for 2 hours to effect the Curtius rearrangement to the diisocyanate.

-

Cool the solution to room temperature and add anhydrous tert-butanol (10 equiv.) and triethylamine (2.2 equiv.).

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the di-Boc-protected diamine.

Step 4: Selective Mono-deprotection

To obtain the mono-Boc protected diamine, which is a versatile building block, a selective deprotection is necessary.

-

Dissolve the di-Boc-protected diamine in a suitable solvent such as dichloromethane.

-

Add trifluoroacetic acid (TFA) (1.1 equiv.) at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully neutralize the reaction with a base such as sodium bicarbonate and extract the product.

-

Purify by column chromatography to isolate the mono-Boc-protected 1,3-diaminocyclobutane.

Characterization of cis- and trans-1,3-Diaminocyclobutane

The unequivocal identification of the cis and trans isomers is crucial and is typically achieved through a combination of spectroscopic techniques, with NMR spectroscopy being the most informative.

Spectroscopic Data Summary

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| cis-1,3-Diaminocyclobutane | Complex multiplets for CH and CH2 protons. The relative stereochemistry can be confirmed by NOESY experiments. | Distinct signals for the methine (CH-NH2) and methylene (CH2) carbons. |

| trans-1,3-Diaminocyclobutane | Complex multiplets for CH and CH2 protons. The coupling constants and NOESY correlations will differ from the cis isomer. | Distinct signals for the methine (CH-NH2) and methylene (CH2) carbons, with chemical shifts differing from the cis isomer. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of protecting groups. It is essential to consult detailed spectroscopic data from the primary literature for unambiguous assignment.[1][2]

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a reliable and scalable platform for the preparation of both cis- and trans-1,3-diaminocyclobutane, key building blocks for the construction of conformationally constrained molecules in drug discovery. The strategic use of a common dicarboxylic acid intermediate, followed by stereospecific conversion to the diamines, offers an efficient pathway to these valuable scaffolds. The ability to introduce protecting groups such as Boc allows for the selective functionalization of the amino groups, further enhancing their utility in the synthesis of complex molecular architectures. As the demand for novel, three-dimensional molecular frameworks continues to grow in medicinal chemistry, the importance of robust and well-characterized synthetic methods for scaffolds like 1,3-diaminocyclobutane will undoubtedly increase.

References

-

Radchenko, D. S.; Pavlenko, S. O.; Grygorenko, O. O.; Volochnyuk, D. M.; Shishkina, S. V.; Shishkin, O. V.; Komarov, I. V. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J. Org. Chem.2010 , 75 (17), 5941–5952. [Link]

-

PubMed. Cyclobutane-derived diamines: synthesis and molecular structure. [Link]

-

PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

-

PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. [Link]

-

RSC Publishing. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

ACS Publications. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. [Link]

-

ResearchGate. Dmytro S. Radchenko PhD in Chemistry Taras Shevchenko National University of Kyiv. [Link]

-

ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

-

JACS. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

-

JCE. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

- Google Patents. Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.

-

PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

-

RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

YouTube. Curtius Rearrangement. [Link]

-

PubChem. Cyclobutane-1,3-diamine. [Link]

- Google Patents.

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

Sources

- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure [ouci.dntb.gov.ua]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Conformational Analysis of Cyclobutane Diamine Derivatives: From First Principles to Drug Design Applications

An In-Depth Technical Guide:

Abstract

The cyclobutane ring, once considered a mere curiosity of strained organic chemistry, has emerged as a uniquely powerful scaffold in modern medicinal chemistry.[1][2][3] Its rigid, puckered three-dimensional structure offers a means to constrain molecular conformation, a critical parameter in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[3] This guide provides an in-depth exploration of the conformational landscape of cyclobutane diamine derivatives, sterically constrained building blocks that are increasingly utilized in drug discovery.[4][5][6] We will dissect the fundamental principles of cyclobutane puckering and detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the precise three-dimensional arrangements of these valuable scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique stereochemical properties of cyclobutane derivatives in their work.

The Strategic Advantage of the Cyclobutane Scaffold in Medicinal Chemistry

The utility of a molecular scaffold in drug design is intrinsically linked to its conformational properties. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses a high degree of rigidity. However, it is not planar. The ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents), is minimized when the ring adopts a "puckered" or "bent" conformation.[7][8]

This puckering creates distinct axial and equatorial positions for substituents, analogous to the cyclohexane chair, but with a much smaller and more rapid interconversion energy barrier. The equilibrium dihedral angle of puckering in unsubstituted cyclobutane is approximately 20-35°.[9][10] This inherent three-dimensionality allows chemists to project substituents into precise vectors of chemical space, facilitating optimal interactions with biological targets while simultaneously improving properties like metabolic stability.[1][3] Cyclobutane diamines, such as the 1,2- and 1,3-isomers, serve as versatile building blocks, enabling the creation of novel chemical entities with constrained geometries that can lock a molecule into its most active conformation.[4][11]

Caption: Dynamic equilibrium of the cyclobutane ring between two puckered, low-energy states.

Core Analytical Techniques: A Synergistic Approach

A comprehensive understanding of a cyclobutane diamine's conformation cannot be achieved through a single technique. Instead, a synergistic workflow integrating solid-state analysis, solution-state analysis, and in-silico modeling provides the most accurate and functionally relevant picture.

Caption: Synergistic workflow combining experimental and computational methods.

Single-Crystal X-ray Crystallography: The Ground Truth in the Solid State

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in a crystalline lattice.[4][6] This technique is the gold standard for determining precise bond lengths, bond angles, and, most importantly for this topic, the exact puckering parameters and substituent orientations of the cyclobutane ring.

Causality Behind the Choice: For novel derivatives, an X-ray structure serves as the "ground truth" for calibrating and validating other methods. It definitively resolves stereochemistry (e.g., cis vs. trans) and provides the starting point for computational models. For example, the analysis of a trans-1,2-disubstituted cyclobutane can unequivocally show a diequatorial or diaxial arrangement of substituents in the solid state, which is invaluable information.[12][13]

Self-Validating Protocol: X-ray Structure Determination

-

Crystal Growth: Dissolve the purified cyclobutane diamine derivative in a suitable solvent system (e.g., methanol/ether, hexane/ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality (typically > 0.1 mm in all dimensions). The quality of the crystal is the single most important factor for a successful structure determination.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Phase information is determined using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this map.

-

Model Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final model is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the residual electron density map. The final structure is deposited in a crystallographic database (e.g., CCDC) and presented with thermal ellipsoids.[14]

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

While X-ray crystallography is powerful, drug-target interactions occur in a biological, aqueous environment. NMR spectroscopy is the premier technique for determining the structure and dynamic behavior of molecules in solution.[15][16][17] For cyclobutane systems, ¹H NMR, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is exceptionally informative.[15]

Causality Behind the Choice: The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[18][19][20] By measuring these coupling constants, one can deduce the dihedral angles within the cyclobutane ring and thereby determine its preferred conformation in solution.

The Karplus Relationship: J(φ) = Acos²(φ) + Bcos(φ) + C

Where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[19] Generally, a large coupling constant (~10-13 Hz) is observed for trans-diaxial protons (φ ≈ 180°), while smaller couplings are seen for axial-equatorial and equatorial-equatorial protons.[21]

Self-Validating Protocol: Conformational Analysis by ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the cyclobutane diamine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum. This provides initial information on chemical shifts and multiplicities. For cyclobutanes, the proton signals are often complex and overlapping.[22]

-

2D COSY (Correlation Spectroscopy) Acquisition: This experiment is essential for unambiguously assigning which protons are coupled to each other. It reveals the H-C-C-H connectivity network, allowing for the confident identification of vicinal and geminal pairs.

-

Coupling Constant Extraction: Analyze the fine structure of the cross-peaks in the high-resolution COSY spectrum or the multiplets in the 1D spectrum to accurately measure all relevant ³JHH values.

-

Karplus Analysis & Model Building: Use the measured ³JHH values to calculate the corresponding dihedral angles using the Karplus equation. Construct a 3D model of the molecule that is consistent with these angular constraints. For instance, in a cis-1,3-diaminocyclobutane, the relative orientation of the amino groups (e.g., diaxial, diequatorial, or axial-equatorial in the puckered ring) can be inferred from the coupling patterns of the ring protons.

-

(Optional) 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. It provides through-space correlations that can validate the proposed conformation, such as a correlation between two protons in a 1,3-diaxial arrangement.

Computational Modeling: Mapping the Energetic Landscape

Computational chemistry provides the theoretical framework to complement experimental data.[23][24] Using methods like Density Functional Theory (DFT) or ab initio calculations, one can compute the relative energies of different possible conformations, map the potential energy surface for ring puckering, and predict NMR parameters.

Causality Behind the Choice: Experiments often reveal the most populated conformation, but what about other accessible, higher-energy states? These minor conformers can be critical for biological activity. Computational modeling is the only method that can systematically explore the entire conformational space and quantify the energy barriers between different puckered forms.[23]

Self-Validating Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Build the cis and trans isomers of the cyclobutane diamine derivative in a molecular modeling program. Use the X-ray structure as a starting point if available.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. For a cyclobutane ring, this involves driving the puckering dihedral angle and allowing the rest of the geometry to relax.

-

Geometry Optimization and Frequency Calculation: For each identified minimum, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G* or larger). A subsequent frequency calculation is critical to verify that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point electronic energy of each optimized conformer with a larger basis set to obtain more accurate relative energies (ΔE). Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to calculate relative Gibbs free energies (ΔG), which relate directly to the equilibrium population of conformers.

-

Validation against Experimental Data: The ultimate test of a computational model is its ability to reproduce experimental results.

-

Compare the lowest energy computed structure with the solid-state X-ray structure.

-

Calculate theoretical ¹H NMR coupling constants for each conformer and compare the population-weighted average to the experimental values. A strong correlation validates the computational model.

-

Case Study: cis- vs. trans-1,3-Diaminocyclobutane

The conformational preferences of 1,3-disubstituted cyclobutanes are a classic example of the principles discussed.

Caption: Conformational equilibria for cis- and trans-1,3-diaminocyclobutane.

For the trans isomer, two principal puckered conformations are possible: one with both amino groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Due to steric hindrance, the diequatorial conformer is significantly lower in energy and is the dominant species in solution.

For the cis isomer, any puckered conformation will necessarily place one amino group in an axial position and the other in an equatorial position. Ring flipping interconverts two equivalent axial-equatorial forms.

These preferences can be quantified and are summarized below.

Table 1: Comparative Conformational Data for 1,3-Diaminocyclobutane

| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Predicted ³JHH Coupling |

| trans | 1 | Diequatorial (e,e) | 0 (Global Minimum) | J_ax,ax ≈ 8-10 Hz |

| 2 | Diaxial (a,a) | > 2.0 | J_eq,eq ≈ 2-4 Hz | |

| cis | 1 | Axial-Equatorial (a,e) | ~0.2-0.5 | Averaged couplings |

| 2 | Equatorial-Axial (e,a) | ~0.2-0.5 | Averaged couplings |

Note: Relative energies and coupling constants are representative values and can vary with substitution and solvent.

Conclusion and Outlook

The conformational analysis of cyclobutane diamine derivatives is a critical step in leveraging their full potential in rational drug design. A purely planar representation of these scaffolds is fundamentally incorrect and misleading. By embracing their inherent, puckered three-dimensionality, medicinal chemists can design molecules with superior pharmacological properties. The integrated workflow of X-ray crystallography, advanced NMR spectroscopy, and validated computational modeling provides a robust and self-correcting system for elucidating the precise 3D structures and dynamic behaviors of these important building blocks. As the demand for novel chemical matter with well-defined three-dimensional properties continues to grow, a deep understanding of these analytical techniques will remain indispensable for the next generation of drug discovery.

References

-

Title: Cyclobutane-derived diamines: synthesis and molecular structure Source: The Journal of Organic Chemistry, 2010 URL: [Link][4][6]

-

Title: Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier Source: The Journal of Physical Chemistry A, 2005 URL: [Link][23][24]

-

Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: Magnetic Resonance in Chemistry, 2012 URL: [Link][15]

-

Title: Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature Source: Journal of the American Chemical Society, 1968 URL: [Link][16]

-

Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | Request PDF Source: ResearchGate URL: [Link][11]

-

Title: X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Source: ResearchGate URL: [Link][12]

-

Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central, National Institutes of Health URL: [Link][1]

-

Title: H NMR spectrum of cyclobutane Source: Doc Brown's Chemistry URL: [Link][22]

-

Title: Karplus Equation Source: Wikipedia URL: [Link][18][19]

-

Title: X‐ray crystal structure of cyclobutane 3 (CCDC 2183363) Source: ResearchGate URL: [Link][14]

-

Title: NMR Spectroscopy of Cyclobutanes | Request PDF Source: ResearchGate URL: [Link][17]

-

Title: X-ray molecular structure of cyclobutane 2s. Source: ResearchGate URL: [Link][13]

-

Title: Conformations of cyclobutane Source: YouTube, 2018 URL: [Link][9]

-

Title: Chapter 32: The Karplus Relationship Source: Oxford Learning Link URL: [Link][21]

-

Title: Cyclobutanes in Small-Molecule Drug Candidates Source: Radboud Repository URL: [Link][3]

-

Title: Conformational Analysis of Cycloalkanes Source: Dalal Institute URL: [Link][7]

-

Title: Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry, 2014 URL: [Link][8]

-

Title: The Molecular Structure of Cyclobutane Source: The Journal of Chemical Physics, 1953 URL: [Link][10]

-

Title: Coupling Constants and Structure: Vicinal Couplings Source: University of Wisconsin-Madison, Chemistry Department URL: [Link][20]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. fiveable.me [fiveable.me]

- 19. Karplus equation - Wikipedia [en.wikipedia.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. learninglink.oup.com [learninglink.oup.com]

- 22. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

discovery of novel cyclobutane-1,3-diamine analogs

An In-Depth Technical Guide to the Discovery of Novel Cyclobutane-1,3-Diamine Analogs

Abstract

The cyclobutane scaffold, particularly the 1,3-diamine substitution pattern, has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a powerful tool to overcome challenges associated with flat, aromatic systems, providing a pathway to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the , from foundational synthetic strategies to their application in targeted therapeutics. We will dissect the rationale behind experimental design, present validated protocols, and examine key structure-activity relationships (SAR) that drive successful drug discovery campaigns.

The Strategic Value of the Cyclobutane Core in Drug Design

The pursuit of novel chemical matter with superior drug-like properties is a central theme in pharmaceutical research. While aromatic rings have been a mainstay, their planarity can limit exploration of the three-dimensional space within a target's binding pocket. The cyclobutane ring offers a compelling alternative.[1]

Key Physicochemical Advantages:

-

Conformational Constraint: Unlike flexible alkyl chains, the puckered structure of the cyclobutane ring locks substituents into well-defined spatial orientations.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

-

Access to 3D Chemical Space: The non-planar nature of the scaffold enables chemists to design molecules that project vectors into previously unoccupied regions of a protein's active site, unlocking new binding interactions.[1][3]

-

Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, offering an advantage over more labile functionalities.[2]

-

Bioisosteric Replacement: The scaffold can serve as a bioisostere for other chemical groups, including gem-dimethyl units or even phenyl rings, allowing for the fine-tuning of properties like solubility and lipophilicity while preserving or enhancing biological activity.[1][3]

The 1,3-diamine substitution pattern is particularly valuable, as it presents two vectors for functionalization in either a cis or trans orientation, allowing for precise control over the geometry of the final molecule. This stereochemical control is often critical for achieving target selectivity.

Core Synthetic Strategies for Cyclobutane-1,3-Diamine Scaffolds

The accessibility of key building blocks is paramount for any discovery program. A robust, scalable synthesis of mono-protected cis- and trans-cyclobutane-1,3-diamines is the essential starting point. The approach developed by Radchenko and colleagues, which utilizes classical malonate chemistry, has proven to be a reliable method for producing these intermediates in multigram quantities.[4][5][6]

General Synthetic Workflow

The following diagram outlines a validated workflow for the synthesis of Boc-monoprotected cyclobutane-1,3-diamine, a versatile building block for further elaboration.

Caption: A generalized synthetic workflow for key cyclobutane diamine building blocks.

Detailed Protocol: Synthesis of Boc-monoprotected trans-cyclobutane-1,3-diamine

This protocol is a representative example adapted from established literature procedures.[4][5][6]

Step 1: Synthesis of trans-cyclobutane-1,3-dicarboxylic acid

-

Reaction Setup: To a solution of diethyl trans-cyclobutane-1,3-dicarboxylate (1.0 eq) in ethanol (5 mL/g), add a 5 M aqueous solution of potassium hydroxide (2.5 eq).

-

Saponification: Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C in an ice bath and slowly acidify to pH 1-2 by adding concentrated hydrochloric acid.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired diacid.

-

Rationale: The saponification cleaves the ethyl esters to the corresponding carboxylate salts. Subsequent acidification protonates the salts, causing the diacid to precipitate from the aqueous solution.

-

Step 2: Curtius Rearrangement and Boc Protection

-

Reaction Setup: Suspend the trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a mixture of t-butanol and toluene (1:1, 10 mL/g).

-

Amide Formation: Add triethylamine (2.2 eq) followed by a dropwise addition of diphenylphosphoryl azide (DPPA, 2.1 eq) at room temperature.

-

Safety Note: Azide reagents are potentially explosive. Handle with appropriate care behind a blast shield.

-

-

Rearrangement: Heat the mixture to reflux (approx. 85-90 °C) and stir for 12-16 hours. The reaction progress can be monitored by the evolution of N₂ gas.

-

Workup: After cooling, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield di-Boc-protected trans-cyclobutane-1,3-diamine.

-

Rationale: The Curtius rearrangement converts the carboxylic acids, via an acyl azide intermediate, into isocyanates, which are then trapped in situ by t-butanol to form the stable Boc-carbamates.

-

Step 3: Selective Mono-Deprotection

-

Reaction Setup: Dissolve the di-Boc-protected diamine (1.0 eq) in dichloromethane (DCM, 20 mL/g).

-

Deprotection: Add trifluoroacetic acid (TFA, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the mono-Boc-protected product.

-

Rationale: Using a slight excess of a strong acid like TFA under controlled conditions allows for the statistical removal of one Boc group while leaving the other intact, providing the key building block for subsequent coupling reactions.

-

Case Study: Cyclobutane-1,3-Diamine in JAK Inhibitors

The Janus kinase (JAK) family of enzymes is central to signaling pathways that regulate immunity and inflammation, making them prime targets for autoimmune diseases.[2] The development of selective JAK inhibitors has been a major focus, and the cyclobutane-1,3-diamine scaffold has proven instrumental in achieving this selectivity.

JAK-STAT Signaling Pathway and Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Structure-Activity Relationship (SAR) Insights

In the development of the selective JAK1 inhibitor Abrocitinib (and its analogs), the cyclobutane-1,3-diamine core served as a rigid linker connecting the hinge-binding pyrrolopyrimidine moiety to a sulfonamide group.[7] The key discovery was the profound impact of the linker's stereochemistry on selectivity.[2]

-

The cis-1,3-diamine isomer positioned the sulfonamide group in a conformation that allowed for crucial hydrogen bond interactions with arginine and asparagine residues within the JAK1 active site.[2]

-

The corresponding trans-1,3-diamine isomer oriented the sulfonamide differently, resulting in a significant loss of potency and selectivity.[2]

This highlights the power of the cyclobutane scaffold to enforce a bioactive conformation.

| Analog Stereochemistry | Target | Potency (IC₅₀) | Rationale for Activity |

| cis-1,3-Diamine Linker | JAK1 | Low Nanomolar | Puckered ring conformation enables optimal H-bonding with key Arg/Asn residues.[2] |

| trans-1,3-Diamine Linker | JAK1 | >100-fold weaker | Unfavorable vector for the sulfonamide group, preventing key binding interactions.[2] |

Experimental Workflow for Biological Evaluation

Once novel analogs are synthesized, they must be evaluated in robust biological assays. The following workflow describes a typical process for characterizing a novel inhibitor targeting a specific kinase.

Workflow for Kinase Inhibitor Profiling

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

An In-Depth Technical Guide to the Chemical Space of Constrained Cyclobutane Diamines

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention from flat, aromatic scaffolds to three-dimensional (3D) structures.[1] Saturated carbocycles, such as cyclobutanes, offer a compelling alternative by providing access to a richer, underexplored chemical space.[2] The cyclobutane ring, in particular, is a unique structural motif. Possessing significant ring strain (26.3 kcal mol⁻¹), it is not planar but adopts a distinctive puckered conformation to relieve torsional strain.[3][4] This inherent conformational rigidity pre-organizes appended functional groups in precise vectorial orientations, a feature that can drastically reduce the entropic penalty of binding to a biological target and lead to significant gains in potency and selectivity.[2][5]

This guide delves into the chemical space of a particularly valuable subclass: constrained cyclobutane diamines. These building blocks are gaining prominence as versatile scaffolds and bioisosteric replacements for more traditional motifs like piperazine.[6][7] We will explore their unique conformational landscape, detail robust synthetic strategies for their preparation, and present case studies that highlight their successful application in contemporary drug discovery programs.

The Conformational Landscape of Cyclobutane Diamines

The defining characteristic of the cyclobutane ring is its non-planar, puckered geometry. This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, analogous to the chair conformation of cyclohexane.[8] The energetic barrier for ring-flipping is low, but the conformational preference is heavily influenced by the substitution pattern.[8] For 1,3-disubstituted cyclobutanes, the cis isomer typically forces one substituent into an axial position and the other equatorial, while the trans isomer can place both substituents in more stable equatorial positions.[4]

This defined stereochemistry is paramount in drug design. The puckered nature of the ring allows for the precise spatial arrangement of the two amine functionalities, which can be critical for establishing key interactions, such as hydrogen bonds, with a target protein.[3] For example, in the development of Janus kinase (JAK) inhibitors, the cis-1,3-cyclobutane diamine linker was found to be crucial for potency.[3] Its puckered conformation optimally positioned a sulphonamide NH group to form hydrogen bonds with arginine and asparagine residues in the JAK1 active site, an interaction less favorable for the corresponding trans-isomer.[3]

Strategic Synthesis of Cyclobutane Diamine Scaffolds

Access to stereochemically pure cyclobutane diamines is essential for their systematic exploration in medicinal chemistry. Historically, the synthesis of substituted cyclobutanes was considered challenging, limiting their use.[3] However, modern synthetic methods have made these valuable building blocks more accessible.[3]

A prevalent and robust strategy for constructing the cyclobutane core involves the use of classical malonate alkylation chemistry.[5][9][10] This approach allows for the preparation of multigram quantities of key intermediates, which can then be converted to the desired diamines.

Logical Workflow for Synthesis of a Key cis-1,3-Cyclobutane Diamine Precursor

The following diagram outlines a common synthetic pathway to a versatile mono-protected cis-1,3-cyclobutane diamine, a building block ready for elaboration in a drug discovery program.

Caption: Synthetic pathway to a mono-Boc-protected cis-1,3-diamine precursor.

Causality Behind Choices: The malonate alkylation is a reliable method for ring formation.[9][10][11] The subsequent hydrolysis and decarboxylation yield a mixture of dicarboxylic acids. The key stereochemical control step often involves the formation of a cyclic anhydride from the cis-isomer, which can be separated from the trans-isomer that cannot cyclize. This anhydride is a crucial intermediate that allows for the selective functionalization of one carboxyl group, leading to the mono-protected diamine precursor after a Curtius or Hofmann rearrangement.[5]

Applications in Medicinal Chemistry: A Bioisostere for Piperazine

One of the most powerful applications of constrained cyclobutane diamines is as bioisosteric replacements for the piperazine moiety.[12] Piperazine is a ubiquitous fragment in approved drugs, valued for its ability to connect two pharmacophores and for its favorable physicochemical properties.[7] However, its conformational flexibility and potential metabolic liabilities can be disadvantageous.

Constrained diamines, such as 1,3-diaminocyclobutane, can mimic the spatial relationship of the two nitrogen atoms in piperazine while offering several advantages.[6]

-

Reduced Conformational Entropy : The rigid cyclobutane core locks the relative orientation of the two amino groups, which can enhance binding affinity.[2]

-

Improved Metabolic Stability : The carbocyclic core is often more resistant to oxidative metabolism compared to the piperazine ring.[2][13]

-

Novel Exit Vectors : The defined stereochemistry provides novel vectors for substituent placement, allowing for a more thorough exploration of the structure-activity relationship (SAR).[2]

-

Modulation of Physicochemical Properties : Replacing piperazine with a cyclobutane diamine can alter properties like pKa, lipophilicity (logP), and aqueous solubility, providing a tool to optimize the drug-like properties of a lead compound.

Comparative Data: Physicochemical Properties

The choice of a scaffold significantly impacts a molecule's properties. The table below illustrates how substituting a flexible piperazine with a rigid cyclobutane diamine can influence key drug-like parameters.

| Scaffold | N-N Distance (approx.) | Conformation | Lipophilicity (calc. LogP) | Key Advantage |

| Piperazine | ~2.9 Å | Flexible | Low | High aqueous solubility |

| trans-1,3-Diaminocyclobutane | ~3.1 Å | Rigid | Moderate | Pre-organized, extended vector |

| cis-1,3-Diaminocyclobutane | ~2.6 Å | Rigid | Moderate | Pre-organized, compact vector |

Data is illustrative and can vary based on calculation methods and substitution.

Experimental Protocol: Synthesis of tert-Butyl (cis-3-aminocyclobutane)carbamate

This protocol describes a self-validating system for the synthesis of a key mono-protected cis-1,3-cyclobutane diamine building block, adapted from established literature procedures.[5][10]

Step 1: Synthesis of cis-Cyclobutane-1,3-dicarboxylic acid

-

Reaction Setup : To a solution of cis/trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of acetyl chloride.

-

Reaction Condition : Heat the mixture to reflux for 4-6 hours. The cis-isomer forms the cyclic anhydride while the trans-isomer remains as the diacid.

-

Workup : Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The crude anhydride can be isolated.

-

Hydrolysis : Add water to the crude anhydride and stir vigorously at room temperature overnight to hydrolyze it back to the pure cis-dicarboxylic acid.

-

Purification & Validation : Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The purity should be confirmed by ¹H NMR spectroscopy and melting point analysis, expecting a single set of peaks corresponding to the cis-isomer.

Step 2: Curtius Rearrangement and Boc Protection

-

Reaction Setup : Suspend cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a mixture of t-butanol and toluene. Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

-

Reaction Condition : Heat the mixture to 80-90 °C and stir overnight. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Workup : After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification & Validation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, tert-butyl (cis-3-aminocyclobutane)carbamate, can be purified by column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the characteristic signals for the Boc group and the cyclobutane ring protons are present and correct.

Future Outlook and Challenges

The exploration of the chemical space of constrained cyclobutane diamines is far from complete. While their utility as piperazine bioisosteres is well-recognized, opportunities abound for their use as unique 3D scaffolds for generating novel chemical matter.[3] Future efforts will likely focus on:

-

Developing more efficient and enantioselective synthetic routes to access optically pure building blocks.

-

Exploring other substitution patterns , such as 1,2-diamines and spirocyclic systems, to provide different geometric arrangements.[5][11]

-

Integrating cyclobutane diamines into DNA-encoded libraries (DELs) to rapidly screen vast chemical space against a multitude of biological targets.

-

Further computational and experimental studies to better predict the conformational behavior and resulting physicochemical properties of novel derivatives.[8][14][15]

The primary challenge remains the synthetic accessibility compared to simpler acyclic or six-membered ring systems. However, as their value becomes increasingly evident in successful drug discovery campaigns, the investment in developing scalable and diverse synthetic methodologies will undoubtedly grow, solidifying the role of cyclobutane diamines as a privileged scaffold in modern medicinal chemistry.

References

-

Wouters, V., van der Kolk, R., Janssen, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Journal of Organic Chemistry. Available at: [Link]

-

van der Kolk, R., Wouters, V., Janssen, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry. Available at: [Link]

-

Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]

-

Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Journal of Organic Chemistry. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Importance and chemistry of cyclobutanes. ResearchGate. Available at: [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. Available at: [Link]

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Request PDF on ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideShare. Available at: [Link]

-

Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. PDF on ResearchGate. Available at: [Link]

-

Imperial College London. (n.d.). Cycloalkanes. Imperial College London Chemistry Department. Available at: [Link]

-

Roughley, S., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). Bioisosteres. Cambridge MedChem Consulting News. Available at: [Link]

-

Cambridge MedChem Consulting. (2012). Piperazine bioisosteres. Cambridge MedChem Consulting News. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloalkanes [ch.ic.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 10. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. enamine.net [enamine.net]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Preliminary Investigation of Cyclobutane-1,3-diamine Scaffolds

Foreword: The Allure of the Constrained Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer precise control over pharmacophoric presentation is a perpetual endeavor. Among the myriad of scaffolds available to the discerning researcher, the cyclobutane-1,3-diamine core has emerged as a privileged motif. Its inherent conformational rigidity, a stark contrast to more flexible aliphatic diamines, provides a unique platform for the design of highly selective and potent therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive preliminary investigation into the synthesis, characterization, and application of these remarkable scaffolds. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

The Cyclobutane-1,3-diamine Core: A Three-Dimensional Advantage

The cyclobutane ring is not a planar entity; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering is a critical feature, as it dictates the spatial orientation of the substituents. In the case of 1,3-diamines, the cis and trans isomers present distinct three-dimensional arrangements of the amino functionalities, a crucial factor in their interaction with biological targets.

The conformational rigidity of the cyclobutane ring is a key advantage in drug design. By locking the diamine pharmacophores in a well-defined orientation, we can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity.[2]

Conformational Analysis: Puckering and Substituent Effects

The puckered conformation of the cyclobutane ring in 1,3-disubstituted derivatives leads to two primary substituent positions: axial and equatorial-like. The interplay between these positions and the nature of the substituents governs the overall conformational preference.

In cis-1,3-disubstituted cyclobutanes, the substituents can adopt a diequatorial-like conformation, which is generally more stable than the diaxial-like arrangement due to reduced steric hindrance.[3] This places the two amino groups on the same face of the ring in a defined spatial relationship.

Conversely, trans-1,3-disubstituted cyclobutanes inherently possess one substituent in an axial-like position and the other in an equatorial-like position.[3] This results in the amino groups being positioned on opposite faces of the ring, leading to a different vectoral presentation of the pharmacophores compared to the cis isomer.

The following diagram illustrates the puckered conformation of the cyclobutane ring and the resulting substituent orientations.

Caption: Puckered conformation of a 1,3-disubstituted cyclobutane.

Synthetic Strategies: Accessing the Cyclobutane-1,3-diamine Core

The construction of the cyclobutane ring and the stereoselective introduction of the diamine functionalities are the primary challenges in the synthesis of these scaffolds. Several robust methods have been developed, with the choice of strategy often depending on the desired stereochemistry and substitution pattern.

Malonate Alkylation: A Classic Approach to Ring Formation

A common and versatile method for constructing the cyclobutane core involves the dialkylation of malonic esters.[2][4][5] This approach allows for the formation of a 1,1-cyclobutanedicarboxylate, which can then be further functionalized to introduce the desired amine groups.

Stereoselective Synthesis of cis- and trans-Isomers

Achieving stereocontrol in the synthesis of 1,3-disubstituted cyclobutanes is paramount for their application in drug discovery.

The synthesis of cis-1,3-diaminocyclobutane derivatives often involves the reduction of a cyclic precursor where the stereochemistry is pre-determined. For example, the reduction of a 3-oxocyclobutanecarboxylic acid derivative can lead to the corresponding cis-hydroxy acid, which can then be converted to the diamine.

The synthesis of trans-isomers can be more challenging and may require specific stereocontrolling strategies or the separation of diastereomeric mixtures. One approach involves a Mitsunobu reaction to invert the stereochemistry of a cis-hydroxyl group, followed by conversion to the amine.[6]

Orthogonal Protection Strategies

For many applications, it is desirable to have the two amino groups of the cyclobutane-1,3-diamine scaffold protected with orthogonal protecting groups. This allows for the selective deprotection and functionalization of one amine group while the other remains protected. Common orthogonal protecting group pairs include Boc/Cbz and Boc/Fmoc. The synthesis of such orthogonally protected diamines often involves a multi-step sequence starting from a suitable cyclobutane precursor.[1][7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis of key cyclobutane-1,3-diamine intermediates. These are intended to be illustrative, and optimization may be required for specific substrates.

General Protocol for mono-Boc Protection of a Diamine

This protocol describes a general method for the selective mono-protection of a diamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diamine in a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add one equivalent of Boc₂O dissolved in methanol dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any di-protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Illustrative Synthesis of a cis-1,3-bis(tert-butoxycarbonylamino)cyclobutane

This protocol provides a conceptual workflow for the synthesis of a cis-protected diamine, often starting from a commercially available cyclobutanone derivative.

Caption: Synthetic workflow for a cis-1,3-diaminocyclobutane derivative.

Characterization of Cyclobutane-1,3-diamine Scaffolds

The structural elucidation and stereochemical assignment of cyclobutane-1,3-diamine derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing these scaffolds. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative for determining the relative stereochemistry of the substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for cis- and trans-N,N'-di-Boc-cyclobutane-1,3-diamine Derivatives

| Isomer | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |

| cis | CH-NHBoc | ~4.0 - 4.2 | CH-NHBoc | ~45 - 50 |

| CH₂ | ~2.2 - 2.4 (axial-like) | CH₂ | ~30 - 35 | |

| ~1.8 - 2.0 (equatorial-like) | C(CH₃)₃ | ~80 | ||

| C(CH₃)₃ | ~1.45 | C(CH₃)₃ | ~28 | |

| trans | CH-NHBoc | ~3.8 - 4.0 | CH-NHBoc | ~45 - 50 |

| CH₂ | ~2.0 - 2.2 | CH₂ | ~30 - 35 | |

| C(CH₃)₃ | ~1.45 | C(CH₃)₃ | ~80 | |

| C(CH₃)₃ | ~28 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and relative stereochemistry of cyclobutane-1,3-diamine derivatives.[2][4] This technique is invaluable for confirming the puckered nature of the ring and the precise spatial arrangement of the amino groups.

Applications in Drug Discovery: Case Studies

The unique structural features of cyclobutane-1,3-diamine scaffolds have been successfully exploited in the development of several clinical and preclinical drug candidates.

Janus Kinase (JAK) Inhibitors: Abrocitinib (PF-04965842)

Abrocitinib (PF-04965842) is a potent and selective oral JAK1 inhibitor that has been approved for the treatment of atopic dermatitis.[2][4][5][8] The cis-cyclobutane-1,3-diamine core plays a crucial role in positioning the pharmacophoric groups for optimal interaction with the JAK1 enzyme.

Histone Methyltransferase Inhibitors: EPZ-5676

EPZ-5676 is an inhibitor of the histone methyltransferase DOT1L, which has been investigated for the treatment of MLL-rearranged leukemia.[9][10][11][12][13] The drug's structure incorporates a 1,3-disubstituted cyclobutane moiety that contributes to its binding affinity and selectivity.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors: Linsitinib

Linsitinib is an experimental drug candidate that inhibits the IGF-1R and insulin receptor.[14][15][16][17][18] Its molecular structure features a substituted cyclobutane ring, highlighting the versatility of this scaffold in targeting different classes of enzymes.

Conclusion and Future Perspectives

The cyclobutane-1,3-diamine scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its constrained nature and well-defined stereochemistry offer a unique opportunity to design molecules with improved potency, selectivity, and pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a solid foundation for accessing these valuable building blocks. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity continues to grow, we can anticipate that the cyclobutane-1,3-diamine core will play an increasingly important role in the discovery of next-generation therapeutics. The continued development of novel and efficient synthetic routes to access a wider diversity of substituted cyclobutane-1,3-diamines will undoubtedly fuel further innovation in this exciting field.

References

-

Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]

- Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. American Chemical Society.

-

Daigle, S. R., Olhava, E. J., Therkelsen, C. A., Basavapathruni, A., Jin, L., Boriack-Sjodin, P. A., ... & Pollock, R. M. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017–1025. [Link]

- Kumar, V., et al. (2015).

-

Chemical structure of EPZ-5676. The location of the ¹⁴C label is marked... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Ryabukhin, S., et al. (2023). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society.

-

Sans, M., Illa, O., & Ortuño, R. M. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. Organic letters, 14(10), 2431–2433. [Link]

-

Linsitinib. (2023, November 28). In Wikipedia. [Link]

-

Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 173. [Link]

-

LINSITINIB. (n.d.). precisionFDA. Retrieved January 5, 2026, from [Link]

-

Osorio-Martínez, C., Notario, R., & Jaramillo, P. (2012). Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid. Journal of molecular modeling, 18(8), 3535–3545. [Link]

- CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. (n.d.). Google Patents.

- CN112608243A - Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.

-

Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? (2016, September 22). Chemistry Stack Exchange. [Link]

- Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. (2013).

- cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. (2008).

-

Baker, T. J., Loo, Y., & Goodman, M. (2000). N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine. Organic Syntheses, 77, 178. [Link]

-

Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Drug candidates bearing 1,3-disubstituted cyclobutane moieties. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans -Cyclopentane-1,2-Diamine Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Kowalczyk, W., & Zabrocki, J. (2001). Synthesis of orthogonally protected vicinal diamines with amino acid-based skeleton. Tetrahedron Letters, 42(37), 6545-6548.

-

Wiberg, K. B. (1965). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 42(10), 548. [Link]

-

Bellus, D. (1979). 2,3-dicyanobutadiene. Organic Syntheses, 59, 58. [Link]

- Soderberg, T. (2023). 3.3: Conformational analysis of cyclohexanes. In Chemistry LibreTexts.

- Hamid Raza, G., Bella, J., & Segre, A. L. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 36(S1), S131-S138.

-

1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. (2018, February 27). Reddit. [Link]

- Hamid Raza, G., Bella, J., & Segre, A. L. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. (2011). PubMed.

- Soderberg, T. (2023). 4.9 Conformations of Polycyclic Molecules. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Wang, Y., et al. (2011). Synthesis of potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitor HSD-016. Bioorganic & Medicinal Chemistry Letters, 21(17), 5041-5045.

Sources

- 1. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]

- 2. PF-04965842 | 1622902-68-4 | JAK | MOLNOVA [molnova.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-04965842, an oral JAK1 Inhibitor, for the Treatment of Patients with Moderate-to-Severe Atopic Dermatitis | Pfizer [pfizer.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esmed.org [esmed.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

- 14. Linsitinib - Wikipedia [en.wikipedia.org]

- 15. Linsitinib | CAS 867160-71-2 | Cayman Chemical | Biomol.com [biomol.com]

- 16. GSRS [precision.fda.gov]

- 17. scbt.com [scbt.com]

- 18. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of cis- and trans-Cyclobutane-1,3-diamine Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of stereoisomers is a critical checkpoint in the drug discovery and development pipeline. The cyclobutane scaffold, a valued motif for introducing conformational rigidity, presents unique analytical challenges in distinguishing its geometric isomers. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to unambiguously differentiate and characterize cis- and trans-cyclobutane-1,3-diamine. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a practical manual for scientists, explaining not just the "how" but the fundamental "why" behind the observed spectral differences.

Introduction: The Strategic Importance of Cyclobutane-1,3-diamine Isomers

Cyclobutane-derived diamines are increasingly utilized as bioisosteres and conformationally constrained building blocks in medicinal chemistry.[1][2] Their rigid, puckered structure allows for precise spatial positioning of substituent groups, which can significantly influence binding affinity, selectivity, and pharmacokinetic properties of a drug candidate. The distinction between the cis (substituents on the same face of the ring) and trans (substituents on opposite faces) isomers is paramount, as their distinct three-dimensional arrangements can lead to drastically different biological activities. This guide establishes a validated, multi-pronged spectroscopic approach to ensure unequivocal isomer identification.

Foundational Stereochemistry: Why the Isomers are Spectroscopically Different

Unlike a planar square, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain.[3] This fundamental property is the primary reason for the observable differences in the spectra of its 1,3-disubstituted isomers.

-

trans-Cyclobutane-1,3-diamine: In its most stable conformation, the two amino groups occupy pseudo-equatorial positions. This results in a molecule with a center of inversion, granting it a higher degree of symmetry (C₂ₕ point group).

-

cis-Cyclobutane-1,3-diamine: This isomer has the amino groups in a pseudo-axial and a pseudo-equatorial orientation. This arrangement lacks a center of inversion and possesses a lower degree of symmetry (Cₛ point group).

These differences in symmetry and the spatial orientation of atoms directly impact the magnetic environment of nuclei (NMR), the allowed vibrational modes (IR), and ultimately, the crystal packing (X-ray).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing cis and trans isomers in solution.[4] The analysis hinges on differences in chemical shifts, nuclear symmetry, and through-space correlations.

¹H NMR: Decoding Proton Environments

The key to distinguishing the isomers via ¹H NMR lies in the symmetry and coupling patterns of the ring protons.

-

trans Isomer (Higher Symmetry): Due to the molecule's symmetry, the two methine protons (H-1 and H-3) are chemically and magnetically equivalent. Likewise, the four methylene protons (at C-2 and C-4) are all equivalent. This leads to a simpler spectrum, often showing just two multiplets.[5]

-

cis Isomer (Lower Symmetry): The methine protons are inequivalent, and the methylene protons are also inequivalent, leading to a more complex spectrum with multiple distinct signals. The proton cis to the two amino groups will be in a different chemical environment than the proton trans to them.

¹³C NMR: A Simple Signal Count

The difference in molecular symmetry is most starkly revealed by ¹³C NMR spectroscopy.

-

trans Isomer: Possesses a C₂ axis of symmetry. Consequently, only two signals will be observed: one for the two equivalent methine carbons (C-1 and C-3) and one for the two equivalent methylene carbons (C-2 and C-4).

-

cis Isomer: Lacks this symmetry element in the same way. Therefore, it will display four distinct signals: one for each of the four carbon atoms in the ring (C-1, C-2, C-3, and C-4), as they are all in unique chemical environments.

2D NMR - NOESY: Unambiguous Spatial Correlation

While ¹H and ¹³C NMR provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof by detecting protons that are close in space (<5 Å).[6][7] This is exceptionally useful for differentiating stereoisomers where through-bond connectivity is identical.[8]

-

cis Isomer: A clear NOE cross-peak will be observed between the axial proton on C-1 and the axial proton on C-3, as they are on the same face of the ring and in close proximity.

-